

# Protocol for DAPI Dilactate Staining of Paraffin-Embedded Tissues

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to adenine-thymine-rich regions in DNA, making it an excellent nuclear counterstain in fluorescence microscopy. When bound to double-stranded DNA, DAPI has an excitation maximum at approximately 358 nm and an emission maximum at around 461 nm, emitting a bright blue fluorescence.[1] **DAPI dilactate** is a more water-soluble form of DAPI, which facilitates easier preparation of staining solutions.[2] This protocol provides a detailed method for the staining of nuclei in formalin-fixed, paraffin-embedded (FFPE) tissue sections using **DAPI dilactate**. The procedure is optimized for clear and specific nuclear visualization and is suitable for applications where only nuclear counterstaining is required, without the need for concurrent immunofluorescence.

#### **Materials and Reagents**



Reagent/Material	Supplier and Catalog Number (Example)	Storage	
DAPI dilactate	Thermo Fisher Scientific (D3571)	2-8°C, protect from light	
Xylene, histological grade	Sigma-Aldrich (534056)	Room Temperature	
Ethanol, 100%, 95%, 70%	Decon Labs (2716, 2715, 2701)	Room Temperature	
Deionized or Distilled Water		Room Temperature	
Phosphate-Buffered Saline (PBS), pH 7.4	Gibco (10010023)	Room Temperature	
Mounting Medium with Antifade	Vector Laboratories (H-1000)	2-8°C	
Microscope slides	Fisher Scientific (12-550-15)	Room Temperature	
Coverslips	VWR (48393-241)	Room Temperature	
Staining jars/Coplin jars		Room Temperature	
Hydrophobic barrier pen	Vector Laboratories (H-4000)	Room Temperature	

## **Experimental Protocol**

This protocol is divided into three main stages: deparaffinization and rehydration of the tissue sections, DAPI staining, and mounting. For applications solely requiring nuclear counterstaining with DAPI, an antigen retrieval step is generally not necessary.[3][4]

## I. Deparaffinization and Rehydration

This process removes the paraffin wax from the tissue, allowing aqueous solutions to penetrate.

- · Deparaffinization:
  - Immerse slides in Xylene: 2 changes of 5 minutes each.



- Immerse slides in a third Xylene bath for an additional 5 minutes if any wax remains.
- Rehydration:
  - Immerse slides in 100% Ethanol: 2 changes of 3 minutes each.
  - Immerse slides in 95% Ethanol: 1 change of 3 minutes.
  - Immerse slides in 70% Ethanol: 1 change of 3 minutes.
  - Rinse slides thoroughly in deionized water for 5 minutes.

#### **II. DAPI Staining**

- Preparation of DAPI Staining Solution:
  - Prepare a stock solution of **DAPI dilactate** at 1 mg/mL in deionized water. This stock solution can be stored at 2-8°C for several weeks or at -20°C for longer periods, protected from light.
  - Prepare a working solution by diluting the stock solution in PBS to a final concentration of  $1 \mu g/mL$ . For a 1:1000 dilution, add  $1 \mu L$  of the 1 mg/mL stock solution to 1 mL of PBS.
- Staining Procedure:
  - Carefully blot excess water from around the tissue section without letting the tissue dry out.
  - If desired, draw a circle around the tissue section with a hydrophobic barrier pen to contain the staining solution.
  - Apply a sufficient volume of the DAPI working solution to completely cover the tissue section.
  - Incubate for 5-10 minutes at room temperature in the dark.
  - Rinse the slides gently with PBS for 5 minutes to remove unbound DAPI.

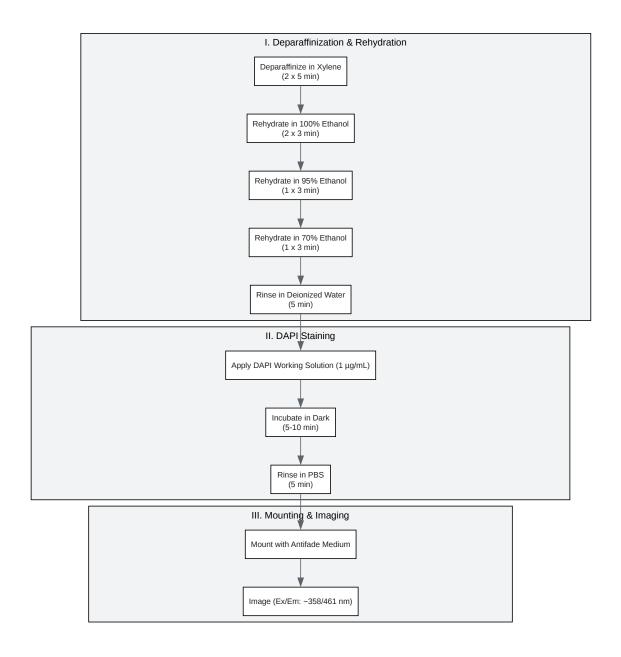


#### **III. Mounting**

- Coverslipping:
  - Remove excess PBS from the slide.
  - Apply one drop of antifade mounting medium to the tissue section.
  - Carefully lower a coverslip onto the mounting medium, avoiding the formation of air bubbles.
  - Seal the edges of the coverslip with clear nail polish if desired for long-term storage.
- Imaging:
  - Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation/Emission: ~358/461 nm).

## **Workflow Diagram**





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Caption: Workflow for DAPI staining of paraffin-embedded tissues.



**Summary of Reagent Concentrations and** 

**Incubation Times** 

Step	Reagent	Concentration	Incubation Time
Deparaffinization	Xylene	100%	2 x 5 minutes
Rehydration	100% Ethanol	100%	2 x 3 minutes
95% Ethanol	95%	1 x 3 minutes	
70% Ethanol	70%	1 x 3 minutes	_
Deionized Water	-	5 minutes	_
Staining	DAPI Dilactate	1 μg/mL in PBS	5-10 minutes
Washing	PBS	-	5 minutes

## **Troubleshooting**

- Weak or No Staining:
  - Ensure complete deparaffinization. Residual wax can prevent the stain from reaching the nuclei.
  - Check the concentration and integrity of the DAPI stock and working solutions. DAPI is light-sensitive.
  - Verify the pH of the PBS buffer is around 7.4.
- High Background Staining:
  - Ensure adequate rinsing after DAPI incubation to remove unbound stain.
  - Use an antifade mounting medium to reduce non-specific fluorescence.
- Uneven Staining:
  - Ensure the tissue section is fully covered with the DAPI solution during incubation.



• Incomplete deparaffinization or rehydration can lead to patchy staining.

#### Conclusion

This protocol provides a reliable and straightforward method for **DAPI dilactate** staining of nuclei in FFPE tissue sections. By omitting the often unnecessary antigen retrieval step for this specific application, the workflow is simplified, making it a time- and resource-efficient choice for researchers in various fields, including basic research and drug development, who require clear visualization of cell nuclei.

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